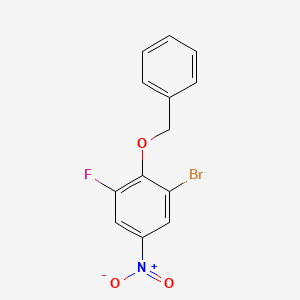

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is an organic compound with the molecular formula C13H9BrFNO3. It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene typically involves multi-step organic reactions. One common method starts with the nitration of 2-benzyloxy-1-bromo-3-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Another synthetic route involves the bromination of 2-benzyloxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of 2-benzyloxy-1-substituted-3-fluoro-5-nitro-benzene derivatives.

Reduction: Formation of 2-benzyloxy-1-bromo-3-fluoro-5-amino-benzene.

Oxidation: Formation of 2-benzaldehyde-1-bromo-3-fluoro-5-nitro-benzene or 2-benzoic acid-1-bromo-3-fluoro-5-nitro-benzene.

Wissenschaftliche Forschungsanwendungen

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity and potential cytotoxic effects, while the fluoro and bromo substituents can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Benzyloxy-1-bromo-3-fluoro-benzene:

2-Benzyloxy-1-bromo-3-nitro-benzene: Lacks the fluoro group, affecting its chemical properties and biological activity.

2-Benzyloxy-1-fluoro-3-nitro-benzene: Lacks the bromo group, influencing its reactivity in substitution reactions.

Uniqueness

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (benzyloxy) groups on the benzene ring creates a compound with versatile reactivity and potential for diverse applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is an organic compound that has garnered attention for its potential biological activities. The compound's structure includes a nitro group, a bromine atom, and a benzyloxy functional group, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure:

- Molecular Formula: C13H10BrFNO3

- Molecular Weight: 316.13 g/mol

The presence of the nitro group and halogens in the structure suggests potential reactivity that can be exploited in biological applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the well diffusion method. The results indicated that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antitubercular Activity

The antitubercular activity of this compound was assessed against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue assay (MABA). The results revealed significant activity with an MIC of 6.81 µM, indicating that the compound is more potent than traditional antitubercular drugs like isoniazid .

| Compound | MIC (µM) | Comparison Drug | MIC (µM) |

|---|---|---|---|

| This compound | 6.81 | Isoniazid | 12.5 |

| Unsubstituted benzyloxy derivative | 57.73 | Pyrazinamide | 25 |

This data highlights the potential for further development of this compound in treating tuberculosis .

Anticancer Activity

The anticancer properties of this compound were evaluated through in vitro studies on cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, with specific emphasis on its ability to induce apoptosis and inhibit cell proliferation.

In a study focusing on lung cancer cell lines, the compound exhibited an IC50 value of approximately 39 µM, indicating effective inhibition of cell growth compared to control treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy: A recent study highlighted the synthesis and biological evaluation of derivatives related to benzyloxy compounds, showing that modifications in substituents can enhance antimicrobial activity significantly .

- Structure–Activity Relationship (SAR): Analysis of different derivatives revealed that specific substitutions on the benzene ring could lead to improved biological activities, suggesting a pathway for optimizing compounds for targeted therapeutic effects .

- Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with cellular targets such as enzymes or receptors, modulating their activity and leading to biological responses .

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFPSZFTULIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.